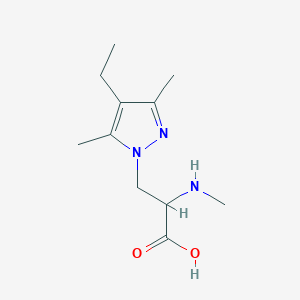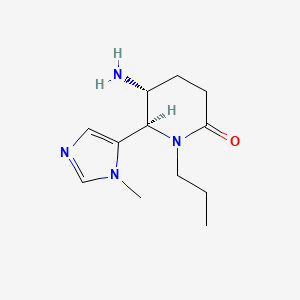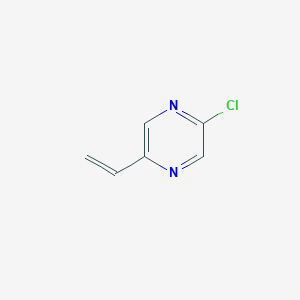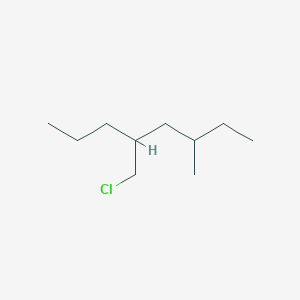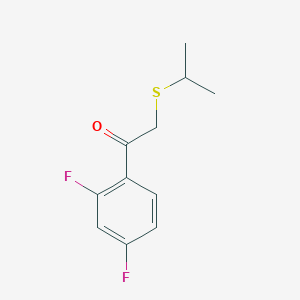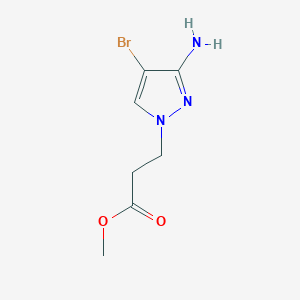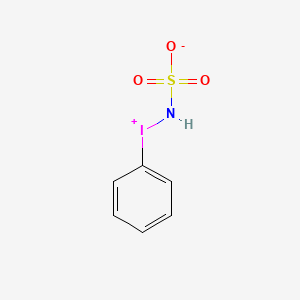
(Phenyliodonio)sulfamate (PISA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenyliodonio)sulfamate (PISA) is a water-soluble hypervalent iodine(III) reagent. It is known for its stability and accessibility, making it a valuable compound in organic synthesis. This reagent is particularly useful in the synthesis of various heterocyclic compounds, such as indoles and isoquinolinones, due to its ability to facilitate C-H amination reactions with excellent regioselectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Phenyliodonio)sulfamate (PISA) can be synthesized through the reaction of iodosylbenzene with sulfamic acid. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization. The reaction conditions are mild, and the process is straightforward, making it an efficient method for producing PISA .
Industrial Production Methods
While specific industrial production methods for (Phenyliodonio)sulfamate (PISA) are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification processes .
Análisis De Reacciones Químicas
Types of Reactions
(Phenyliodonio)sulfamate (PISA) undergoes various types of reactions, including:
Oxidation: PISA can act as an oxidizing agent in organic reactions.
C-H Amination: It facilitates the amination of C-H bonds, particularly in the synthesis of heterocyclic compounds like indoles and isoquinolinones
Substitution: PISA can participate in substitution reactions, where it replaces a hydrogen atom with an amino group.
Common Reagents and Conditions
Common reagents used with (Phenyliodonio)sulfamate (PISA) include:
2-Alkenylanilines: Used in the synthesis of indoles via C-H amination.
o-Alkenylbenzamide Derivatives: Used in the synthesis of isoquinolinones.
The reactions typically occur under mild conditions, often in the presence of solvents like acetonitrile or wet hexafluoro-2-isopropanol .
Major Products
The major products formed from reactions involving (Phenyliodonio)sulfamate (PISA) include:
Indoles: Formed via C-H amination of 2-alkenylanilines.
Isoquinolinones: Formed via reactions with o-alkenylbenzamide derivatives.
Aplicaciones Científicas De Investigación
(Phenyliodonio)sulfamate (PISA) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which (Phenyliodonio)sulfamate (PISA) exerts its effects involves the formation of an I-N bond, which facilitates the transfer of an amino group to the target molecule. This process often involves an aryl migration and intramolecular cyclization cascade, leading to the formation of heterocyclic compounds with high regioselectivity .
Comparación Con Compuestos Similares
Similar Compounds
Iodosylbenzene: A precursor in the synthesis of PISA, also used as an oxidizing agent.
Hypervalent Iodine Reagents: Other hypervalent iodine compounds, such as iodobenzene diacetate and iodobenzene dichloride, share similar properties and applications.
Uniqueness of (Phenyliodonio)sulfamate (PISA)
(Phenyliodonio)sulfamate (PISA) is unique due to its water solubility and stability, which make it a convenient reagent for various organic reactions. Its ability to facilitate C-H amination with high regioselectivity sets it apart from other hypervalent iodine reagents .
Propiedades
Fórmula molecular |
C6H6INO3S |
|---|---|
Peso molecular |
299.09 g/mol |
Nombre IUPAC |
N-phenyliodoniosulfamate |
InChI |
InChI=1S/C6H6INO3S/c9-12(10,11)8-7-6-4-2-1-3-5-6/h1-5,8H |
Clave InChI |
FOMNMGMXPAQBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[I+]NS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)

